molecular formula C21H16ClN3O3 B11598614 (5E)-3-(3-chlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione

Cat. No.: B11598614
M. Wt: 393.8 g/mol
InChI Key: MLTNSRPISPULAW-CPNJWEJPSA-N
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Description

(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and pyrrole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-CHLOROPHENYL)-5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H16ClN3O3/c1-28-18-9-7-15(8-10-18)24-11-3-6-16(24)13-19-20(26)25(21(27)23-19)17-5-2-4-14(22)12-17/h2-13H,1H3,(H,23,27)/b19-13+

InChI Key

MLTNSRPISPULAW-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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